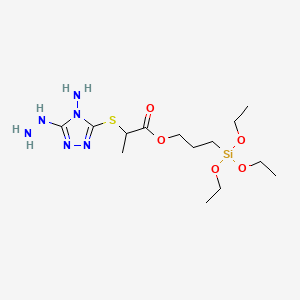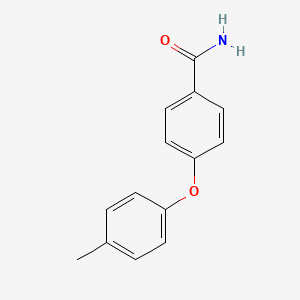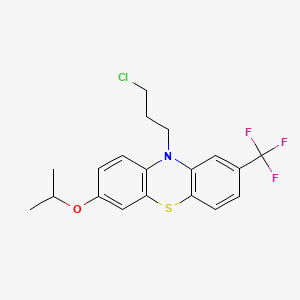
10-(3-Chloropropyl)-7-isopropoxy-2-(trifluoromethyl)-10H-phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(3-Chloropropyl)-7-isopropoxy-2-(trifluoromethyl)-10H-phenothiazine is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they serve as antipsychotic and antiemetic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Chloropropyl)-7-isopropoxy-2-(trifluoromethyl)-10H-phenothiazine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction, where a phenothiazine derivative is reacted with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Another method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the phenothiazine core. This can be achieved using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst such as copper(I) iodide. The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates. Additionally, purification techniques like column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
10-(3-Chloropropyl)-7-isopropoxy-2-(trifluoromethyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloropropyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Amino or thiol-substituted phenothiazine derivatives.
科学研究应用
10-(3-Chloropropyl)-7-isopropoxy-2-(trifluoromethyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific chemical properties
作用机制
The mechanism of action of 10-(3-Chloropropyl)-7-isopropoxy-2-(trifluoromethyl)-10H-phenothiazine involves its interaction with various molecular targets. The compound is known to interact with dopamine receptors, which play a crucial role in the regulation of mood and behavior. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential antipsychotic effects. Additionally, the presence of the trifluoromethyl group enhances its lipophilicity, allowing it to cross the blood-brain barrier more effectively .
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Trifluoperazine: Contains a trifluoromethyl group and is used as an antipsychotic agent.
Promethazine: Used primarily as an antiemetic and antihistamine.
Uniqueness
10-(3-Chloropropyl)-7-isopropoxy-2-(trifluoromethyl)-10H-phenothiazine is unique due to the combination of its functional groups, which confer distinct chemical and pharmacological properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for further research and development.
属性
分子式 |
C19H19ClF3NOS |
|---|---|
分子量 |
401.9 g/mol |
IUPAC 名称 |
10-(3-chloropropyl)-7-propan-2-yloxy-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C19H19ClF3NOS/c1-12(2)25-14-5-6-15-18(11-14)26-17-7-4-13(19(21,22)23)10-16(17)24(15)9-3-8-20/h4-7,10-12H,3,8-9H2,1-2H3 |
InChI 键 |
PLFCCPXTHGOXFM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
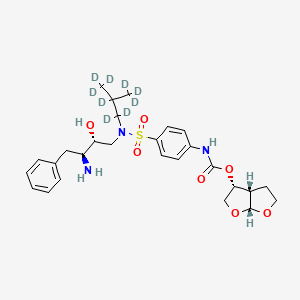


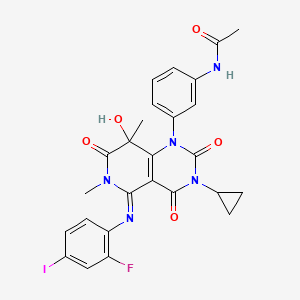
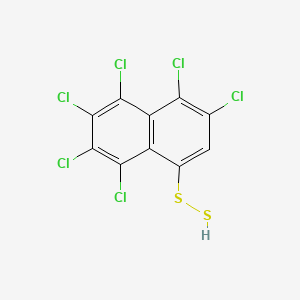
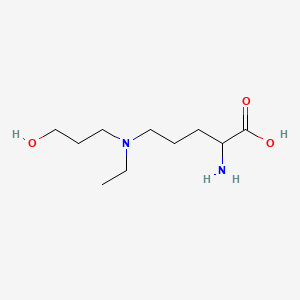
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)
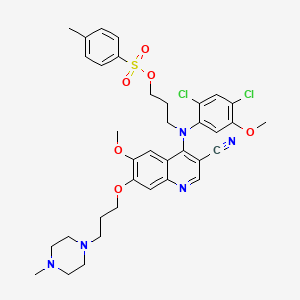
![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)

